molecular formula C4H7BrO B129000 (E)-4-bromobut-2-en-1-ol CAS No. 113661-09-9

(E)-4-bromobut-2-en-1-ol

Cat. No. B129000
M. Wt: 151 g/mol
InChI Key: PTRKJGCSYLKEIK-OWOJBTEDSA-N
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Description

The compound (E)-4-bromobut-2-en-1-ol is a brominated organic molecule that is of interest in various chemical syntheses. While the specific compound is not directly studied in the provided papers, related compounds and reactions are discussed, which can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of (E)-4-bromobut-2-en-1-ol.

Synthesis Analysis

The synthesis of brominated organic compounds is a common theme in the provided papers. For instance, the synthesis of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol is achieved through the reaction of 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . Similarly, the synthesis of 2-(2,4-dibromobut-2-enoyl)benzoate is reported through a regioselective 2,4-dibromohydration of conjugated enynes . These methods suggest that the synthesis of (E)-4-bromobut-2-en-1-ol could potentially be achieved through similar bromination reactions or by adapting the reported methodologies.

Molecular Structure Analysis

The molecular structure of brominated compounds is often characterized using techniques such as X-ray diffraction, as seen in the study of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol . The molecular geometry obtained from such studies can be compared with theoretical calculations, such as density functional theory (DFT), to gain a deeper understanding of the compound's structure. This approach could be applied to (E)-4-bromobut-2-en-1-ol to determine its precise molecular conformation.

Chemical Reactions Analysis

The chemical reactivity of brominated compounds is diverse. For example, 1-bromobut-2-ene is used in regioselective carbonyl allylation reactions to produce various substituted alcohols . The photochemical bromination of methyl (E)-2-methylbut-2-enoate with N-bromosuccinimide is another example of the chemical transformations that brominated alkenes can undergo . These studies provide a foundation for understanding the types of chemical reactions that (E)-4-bromobut-2-en-1-ol might participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be inferred from their synthesis and structural analysis. For instance, the compound synthesized from pinostrobin is described as a yellow powder with a specific melting point range . Spectroscopic methods such as FT-IR and UV-Vis are used to characterize the synthesized compounds . Theoretical studies, including DFT, can predict properties such as molecular electrostatic potential and reactivity parameters . These methods could be applied to (E)-4-bromobut-2-en-1-ol to determine its properties.

Scientific Research Applications

  • Allylation Reactions : (E)-4-bromobut-2-en-1-ol is used in α-regioselective carbonyl allylation reactions. For instance, it reacts with SnBr2 in a dichloromethane–water system to produce 1-substituted pent-3-en-1-ols, as demonstrated by Masuyama, Kishida, & Kurusu (1995).

  • Suzuki Coupling : It is employed in the Suzuki coupling of arylboronic acids with methyl (E)-4-bromobut-2-enoate to synthesize various methyl 4-arylcrotonates, which are important for HIV-1 protease inhibitor synthesis, as found by Chiummiento, Funicello, Lupattelli, & Tramutola (2012).

  • Microbial Epoxidation : The compound's stereoselective epoxidation by bacteria like Mycobacterium and Nocardia is noteworthy, as reported by Archelas, Hartmans, & Tramper (1988). This process leads to the formation of epoxides with varying enantiomeric compositions.

  • Synthesis of Bromophenols : (E)-4-bromobut-2-en-1-ol is involved in synthesizing bromophenols, which are significant inhibitors of enzymes like carbonic anhydrase and cholinesterase. This application is elaborated in the study by Bayrak, Taslimi, Gülçin, & Menzek (2017).

  • Acetylcholinesterase Reactivator : The compound is utilized in synthesizing acetylcholinesterase reactivators, aiding in nerve agent detoxification, as shown in research by Musílek, Kuča, Dohnal, Jun, Marek, & Kolečkář (2007).

  • Nonlinear Optical Properties : The compound's derivatives are studied for their nonlinear optical properties, which are significant for materials science applications. For instance, research by D’silva, Podagatlapalli, Rao Soma, & Dharmaprakash (2012) investigates this aspect.

  • Synthesis of Tetrahydropyranones : (E)-4-bromobut-2-en-1-ol is used in the diastereoselective synthesis of tetrahydropyranones, as reported by Bora, Shit, Sahu, & Saikia (2023).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and other potential hazards. It’s important to know how to handle the compound safely and how to dispose of it properly.


Future Directions

This involves a discussion of the potential future applications of the compound. Are there any ongoing studies involving this compound? What are the potential future uses of this compound in various industries or fields of research?


properties

IUPAC Name

(E)-4-bromobut-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRKJGCSYLKEIK-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-bromobut-2-en-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HT Ji, QS Tian, JN Xiang, GZ Zhang - Chinese Chemical Letters, 2017 - Elsevier
An efficient, chromium-catalyzed highly enantioselective preparation of protected 1, 3-diols has been achieved. In the presence of a chiral chromium catalyst using the carbazole-based …
Number of citations: 7 www.sciencedirect.com
A Kroscky - 2015 - search.proquest.com
This thesis was divided into four major parts. The first three parts were dedicated to the syntheses of macrocidin A (5) and related analogues (6–14), to the synthesis of torrubiellone D (…
Number of citations: 1 search.proquest.com
R O'Connor - 2013 - core.ac.uk
The controlled formation of carbon-carbon bonds is the bedrock of organic chemistry, with the asymmetric construction of stereogenic carbon-carbon bonds remaining a key motivation …
Number of citations: 4 core.ac.uk
AJP Mortimer, PS Pang, AE Aliev, DA Tocher… - Organic & …, 2008 - pubs.rsc.org
A number of bicyclic aminals have been prepared in a stereospecific manner as potential precursors to the core structure of the sarain alkaloids. Rearrangement of these aminals to new …
Number of citations: 21 pubs.rsc.org

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